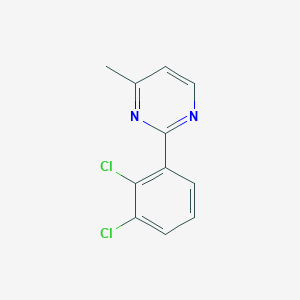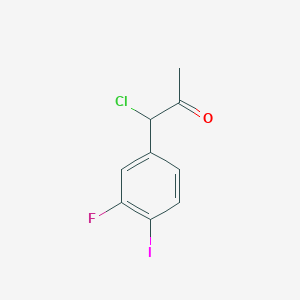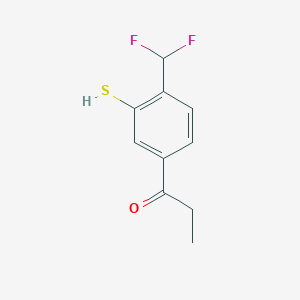
1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one is an organic compound characterized by the presence of a difluoromethyl group, a mercapto group, and a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one typically involves the reaction of 4-(difluoromethyl)thiophenol with propanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)propan-1-one: Lacks the difluoromethyl and mercapto groups, resulting in different chemical properties.
1-(4-(Trifluoromethyl)phenyl)propan-1-one: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in reactivity and biological activity.
1-(4-(Methylthio)phenyl)propan-1-one: Features a methylthio group instead of a mercapto group, affecting its chemical behavior and applications.
Uniqueness
1-(4-(Difluoromethyl)-3-mercaptophenyl)propan-1-one is unique due to the presence of both difluoromethyl and mercapto groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H10F2OS |
|---|---|
Molekulargewicht |
216.25 g/mol |
IUPAC-Name |
1-[4-(difluoromethyl)-3-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2OS/c1-2-8(13)6-3-4-7(10(11)12)9(14)5-6/h3-5,10,14H,2H2,1H3 |
InChI-Schlüssel |
LDBPPYUKPYKIJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=C(C=C1)C(F)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B14039954.png)
![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)
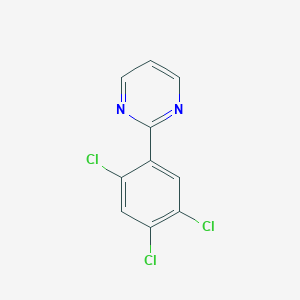


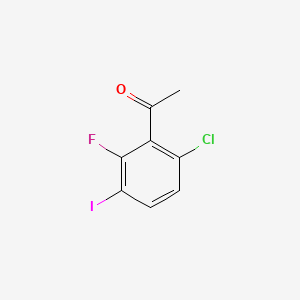
![Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-](/img/structure/B14039988.png)
![[2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)

